Cas no 862825-85-2 (2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide)

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- SR-01000907336
- F0616-0350
- 862825-85-2
- 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide
- AKOS024587849
- SR-01000907336-1
- 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide
- Acetamide, 2-(1H-indol-3-ylthio)-N-1-naphthalenyl-
-
- インチ: 1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23)
- InChIKey: HWLROVQZSXEIDO-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CC=CC2C=CC=CC1=2)=O)C1=CNC2C=CC=CC=21
計算された属性
- 精确分子量: 332.09833431g/mol
- 同位素质量: 332.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 443
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
- XLogP3: 4.3
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0616-0350-10mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-3mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-100mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-2mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA72152-50mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA72152-100mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F0616-0350-15mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-75mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-5mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0616-0350-4mg |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |
862825-85-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 862825-85-2 and Product Name: 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide
The compound with the CAS number 862825-85-2 and the product name 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both indole and naphthalene moieties in its framework suggests a unique set of chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those incorporating indole and naphthalene derivatives. These structures are favored for their ability to interact with biological targets in sophisticated ways, often leading to the discovery of novel therapeutic agents. The indol-3-ylsulfanyl group in this compound is particularly noteworthy, as it introduces a sulfur atom that can participate in various chemical interactions, including hydrogen bonding and metal coordination. This feature opens up multiple avenues for medicinal chemistry research.
The naphthalen-1-yl moiety further enhances the compound's complexity and functionality. Naphthalene derivatives are known for their stability and versatility in drug design, often serving as pharmacophores in small molecule inhibitors. The combination of these two aromatic systems in 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide suggests that it may exhibit dual-targeting capabilities, simultaneously interacting with multiple biological pathways. This concept is particularly relevant in the context of multitarget drug discovery, which aims to address complex diseases by modulating several disease-related targets.
Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. Sulfur atoms are known to enhance binding affinity and selectivity when incorporated into drug molecules. The sulfanyl group in 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide is strategically positioned to interact with biological targets, potentially leading to the development of more effective and selective drugs. This has spurred interest among researchers who are exploring sulfanyl-containing compounds for their therapeutic potential.
The acetamide moiety at the nitrogen position of the naphthalene ring adds another layer of complexity to this compound. Acetamides are commonly found in bioactive molecules and are known for their ability to modulate enzyme activity. In 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide, this group may play a crucial role in determining the compound's pharmacological properties. Its interaction with biological targets could be pivotal in developing novel therapeutic agents with enhanced efficacy and reduced side effects.
Advances in computational chemistry have significantly accelerated the process of drug discovery, allowing researchers to predict the biological activity of compounds like 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide before conducting expensive wet-lab experiments. Molecular modeling techniques have been instrumental in understanding how this compound interacts with biological targets at the molecular level. These studies have revealed that the compound's structure is well-suited for binding to various enzymes and receptors, making it a promising candidate for further development.
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide presents unique challenges due to its complex architecture. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indole-naphthalene core structure efficiently. These synthetic strategies have not only improved yield but also allowed for modifications that can fine-tune the compound's biological activity.
In conclusion, 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure, characterized by the presence of both indole and naphthalene moieties along with a sulfanyl group, makes it a promising candidate for further exploration in drug development. The potential applications of this compound span multiple therapeutic areas, highlighting its significance as a lead molecule for medicinal chemistry research.
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